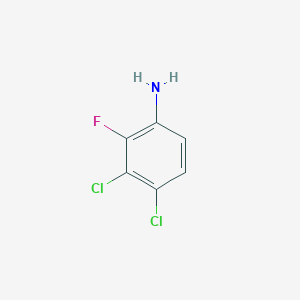

3,4-Dichloro-2-fluoroaniline

Overview

Description

3,4-Dichloro-2-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dichloro-2-fluoroaniline typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps :

Nitration: The starting material, 1,2,3-trichlorobenzene, undergoes nitration to form 2,3,4-trichloronitrobenzene.

Ammonolysis: The nitro group is then reduced to an amino group, resulting in 2,3,4-trichloroaniline.

Diazotization: The amino group is diazotized to form a diazonium salt.

Fluorination: The diazonium salt undergoes fluorination to introduce the fluorine atom, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield, reducing costs, and ensuring environmental safety. The use of catalysts and controlled reaction conditions are common practices to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-fluoroaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

3,4-Dichloro-2-fluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: Research studies have explored its potential as a building block for biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary, but studies often focus on its potential to inhibit or activate specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

3,4-Difluoroaniline: Similar in structure but with two fluorine atoms instead of chlorine and fluorine.

2,4-Difluoroaniline: Another fluorinated aniline derivative with different substitution patterns.

4-Fluoroaniline: Contains a single fluorine atom on the benzene ring.

Uniqueness

3,4-Dichloro-2-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties.

Biological Activity

3,4-Dichloro-2-fluoroaniline (CAS Number: 886762-39-6) is an aromatic amine that has gained attention in various fields, particularly in medicinal chemistry and agrochemistry. Its unique structure, characterized by the presence of both chlorine and fluorine atoms, imparts distinctive chemical properties that influence its biological activity. This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, including the drug poziotinib, which is used in cancer treatment.

Biological Activity Overview

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that this compound may exhibit antimicrobial properties, potential anticancer effects, and serve as a precursor for other biologically active molecules.

The mechanism of action for this compound largely depends on its specific application. It is known to interact with enzymes and receptors within biological systems, leading to various biochemical effects. For instance, it can inhibit or activate specific enzymes or signaling pathways, which is crucial for its role in drug development .

Synthesis and Derivatives

This compound is synthesized through several methods involving halogenation and amination reactions. Its derivatives have been explored for enhanced biological activities:

- Poziotinib : This compound is synthesized using this compound as a key intermediate. The synthesis involves multiple steps where this aniline derivative reacts with quinazoline derivatives to form biologically active compounds .

Table 1: Synthetic Routes for Poziotinib

| Step | Reagents/Conditions | Product Yield (%) |

|---|---|---|

| 1 | Phosphorus oxychloride at 80°C | 94.6 |

| 2 | Addition of this compound | 95.2 |

Antimicrobial Activity

Research has shown that compounds derived from this compound exhibit significant antimicrobial properties against various pathogens. A study evaluated the antimicrobial activity of fluoroaryl derivatives against Staphylococcus aureus, revealing effective inhibition zones comparable to standard antibiotics .

Anticancer Research

In cancer research, this compound has been investigated for its potential to inhibit cancer cell growth. A notable study demonstrated that derivatives of this compound could effectively suppress tumor growth in vitro and in vivo models . The precise mechanisms are still under investigation but involve the modulation of specific signaling pathways critical for cell proliferation.

Table 2: Antimicrobial Efficacy Data

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µM) |

|---|---|---|

| MA-1156 | 15 | 16 |

| MA-1115 | 16 | 32 |

| Control (DMSO) | No inhibition | - |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen substituents significantly enhances the biological activity of anilines. The introduction of fluorine into the phenyl group has been shown to increase antimicrobial potency while modifying other substituents can lead to varied effects on activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,4-Dichloro-2-fluoroaniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated anilines like this compound typically involves sequential halogenation and reduction steps. For example:

- Step 1 : Nitration of a fluorobenzene derivative followed by selective chlorination using catalysts like FeCl₃ or AlCl₃ to achieve regioselectivity .

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Sn/HCl).

Optimization includes: - Temperature control (e.g., 0–5°C for nitration to avoid over-halogenation).

- Solvent selection (polar aprotic solvents like DMF enhance reaction rates).

- Monitoring reaction progress via TLC or HPLC to minimize byproducts .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

- GC-MS or HPLC : Assess purity (>97% as per industry standards for similar compounds) .

- NMR (¹H/¹³C/¹⁹F) : Confirm substitution patterns (e.g., fluorine and chlorine positions via coupling constants and chemical shifts).

- Elemental Analysis : Verify empirical formula (C₆H₄Cl₂FN).

- Melting Point Analysis : Compare with literature values to detect impurities.

Document discrepancies in spectral data to refine synthetic protocols .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- PPE : Wear nitrile gloves, safety goggles (EN 166/EU standards), and flame-resistant lab coats .

- Storage : Keep in airtight containers in cool, dry conditions, separate from oxidizers or acids.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound derivatives?

Methodological Answer:

- Systematic Replication : Reproduce conflicting studies under controlled conditions (e.g., humidity, light exposure).

- Advanced Analytics : Use DFT calculations to predict thermodynamic stability or employ X-ray crystallography to resolve structural ambiguities.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-Chloro-4-fluoroaniline) to identify trends .

- Error Source Identification : Check for batch-specific impurities or solvent interactions using LC-MS .

Q. What strategies improve regioselectivity in further functionalization of this compound (e.g., Suzuki coupling)?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., -B(OH)₂) to steer cross-coupling reactions toward less-hindered positions.

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands that modulate steric/electronic effects.

- Solvent Effects : Use DMSO or THF to stabilize transition states in polar environments.

- Computational Modeling : Predict reactive sites using molecular orbital theory (e.g., HOMO-LUMO analysis) .

Q. How can mechanistic studies elucidate degradation pathways of this compound under environmental conditions?

Methodological Answer:

- Photolysis Experiments : Expose the compound to UV light and analyze products via GC-MS to identify cleavage products (e.g., dehalogenation or ring-opening).

- Hydrolysis Kinetics : Measure reaction rates at varying pH levels (e.g., acidic vs. alkaline conditions) to map stability.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms.

- Microbial Studies : Incubate with soil microbiota and monitor biodegradation via LC-TOF .

Q. What computational methods are effective in predicting the physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemistry (DFT) : Calculate logP (lipophilicity), pKa, and solubility using software like Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites).

- QSAR Models : Train models on halogenated aniline datasets to predict toxicity or reactivity .

- Validation : Cross-check predictions with experimental data (e.g., HPLC retention times) .

Properties

IUPAC Name |

3,4-dichloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTBUEKFZSYXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382225 | |

| Record name | 3,4-dichloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-39-6 | |

| Record name | 3,4-Dichloro-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dichloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.